molecular formula C11H7Cl2FN2O B1420197 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine CAS No. 674793-47-6

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine

Cat. No.: B1420197
CAS No.: 674793-47-6
M. Wt: 273.09 g/mol
InChI Key: HXONUCHQEHIUHR-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents

Scientific Research Applications

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-fluorobenzene and 2-chloro-5-methoxypyrimidine.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 5-chloro-2-fluorobenzene with 2-chloro-5-methoxypyrimidine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride and dimethylformamide are commonly used.

    Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carbonyl derivatives of the original compound.

    Reduction: Reduced forms of the pyrimidine ring.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets kinase enzymes, inhibiting their activity by binding to the ATP-binding site.

    Pathways Involved: By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorophenylmethanamine: Similar in structure but lacks the pyrimidine ring.

    5-Chloro-2-fluorophenylboronic acid: Contains a boronic acid group instead of the methoxy group.

Uniqueness

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine is unique due to its combination of chlorine, fluorine, and methoxy substituents on a pyrimidine ring. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.

Properties

IUPAC Name

4-chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2O/c1-17-9-5-15-11(16-10(9)13)7-4-6(12)2-3-8(7)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXONUCHQEHIUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C2=C(C=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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